Ethyl 5-hydroxypiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxypiperidine-2-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxypiperidine-2-carboxylate can be achieved through a chemoenzymatic process. One efficient method involves starting from commercially available ethyl 5-hydroxypicolinate hydrochloride. The process includes a novel lipase-catalyzed resolution step to prepare (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, which is a valuable precursor .
Industrial Production Methods: The industrial production of this compound involves multiple steps, including lipase-catalyzed resolution and debenzylation/sulfation reactions. The process is optimized to use environmentally friendly solvents and reagents, making it cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. For instance, in the synthesis of β-lactamase inhibitors, the compound binds reversibly and covalently to β-lactamase enzymes, inhibiting their activity and preventing bacterial resistance .
Comparison with Similar Compounds
Ethyl 5-hydroxypicolinate: A precursor in the synthesis of ethyl 5-hydroxypiperidine-2-carboxylate.
Piperidine: The parent compound, widely used in medicinal chemistry.
Avibactam: A β-lactamase inhibitor synthesized using this compound as an intermediate.
Uniqueness: this compound is unique due to its role as a key intermediate in the synthesis of important pharmaceutical compounds. Its efficient synthesis and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 5-hydroxypiperidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h6-7,9-10H,2-5H2,1H3 |
InChI Key |
HAFJGEPGSVVKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.